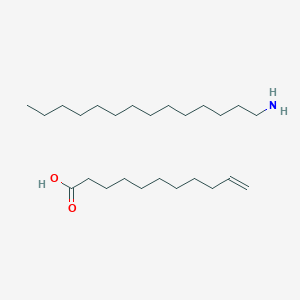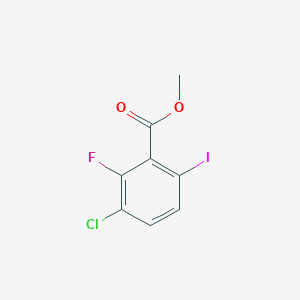
Methyl 3-chloro-2-fluoro-6-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-2-fluoro-6-iodobenzoate: is an organic compound with the molecular formula C8H5ClFIO2 and a molecular weight of 314.48 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-fluoro-6-iodobenzoate typically involves the esterification of 3-chloro-2-fluoro-6-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 3-chloro-2-fluoro-6-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products:
Substitution: Formation of substituted benzoates with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of dehalogenated benzoates.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-chloro-2-fluoro-6-iodobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems and their potential as bioactive molecules .
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-2-fluoro-6-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
- Methyl 3-chloro-2-fluoro-6-bromobenzoate
- Methyl 3-chloro-2-fluoro-6-iodobenzoate
- This compound
Uniqueness: this compound is unique due to the presence of three different halogen atoms on the benzene ring, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H5ClFIO2 |
|---|---|
Peso molecular |
314.48 g/mol |
Nombre IUPAC |
methyl 3-chloro-2-fluoro-6-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 |
Clave InChI |
NNQNDPXSOOTOFD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


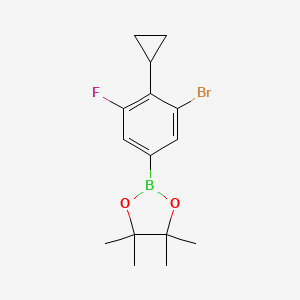
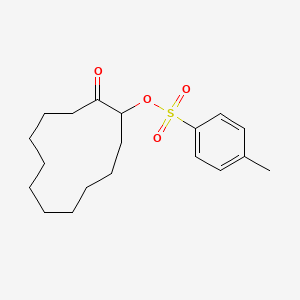
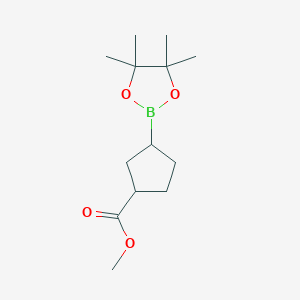


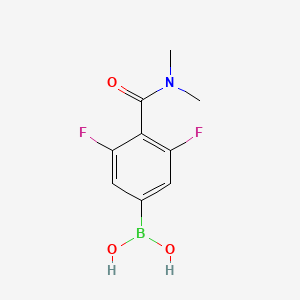

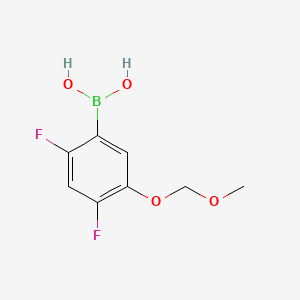
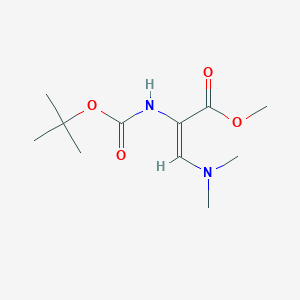

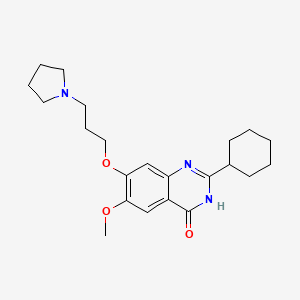
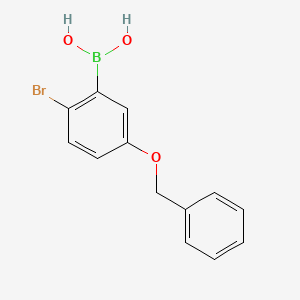
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
